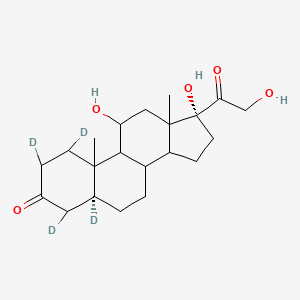
5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is used primarily in scientific research, particularly in studies involving steroid metabolism and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4 involves the incorporation of deuterium atoms into the parent compound, 5α-Pregnan-11β,17α,21-triol-3,20-dione. This is typically achieved through deuterium exchange reactions, where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving steroid metabolism and pharmacokinetics.
Biology: Employed in research on hormone regulation and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mécanisme D'action
The mechanism of action of 5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4 involves its interaction with specific molecular targets and pathways. As a steroid compound, it can bind to steroid receptors and modulate their activity. This interaction can influence various physiological processes, such as inflammation, immune response, and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
5α-Pregnan-11β,17α,21-triol-3,20-dione:
5β-Pregnane-3α,11β,21-triol-20-one: Another steroid compound with similar structural features.
Uniqueness
5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4 is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in research, as it allows for the study of deuterium’s effects on steroid metabolism and function .
Propriétés
Formule moléculaire |
C21H32O5 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(5S,11S,17R)-1,2,4,5-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14?,15?,16-,18?,19?,20?,21-/m0/s1/i5D,7D,9D,12D/t5?,7?,9?,12-,14?,15?,16-,18?,19?,20?,21- |
Clé InChI |
ACSFOIGNUQUIGE-XUOZXVFUSA-N |
SMILES isomérique |
[2H]C1C(C2(C3[C@H](CC4(C(C3CC[C@]2(C(C1=O)[2H])[2H])CC[C@@]4(C(=O)CO)O)C)O)C)[2H] |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


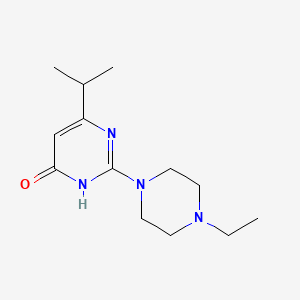
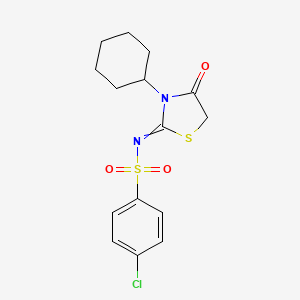
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14099210.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14099215.png)
![3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14099229.png)
![1-(4-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099233.png)
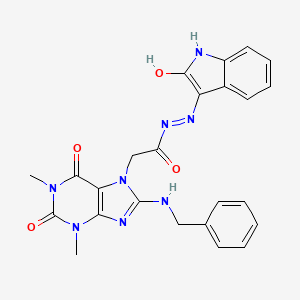
![3-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14099242.png)
![3-(4-chlorobenzyl)-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14099250.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14099251.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14099252.png)
![N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14099258.png)
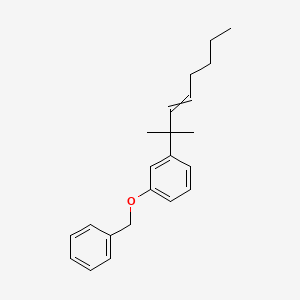
![N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14099287.png)
